3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique structure combining imidazole, thiazole, and azabicyclo octane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with the azabicyclo octane core. Common reagents used in these reactions include ammonium acetate, sulfur, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and the use of catalysts like zinc chloride can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles: These compounds share the imidazole moiety and exhibit similar biological activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound also contains an imidazole ring and is used in similar applications.
3-[hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]tetrahydrofuran-2-one: Another compound with an imidazole ring, used in medicinal chemistry.
Uniqueness
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of imidazole, thiazole, and azabicyclo octane structures. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
The compound 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the imidazole and thiazole rings followed by cyclization to form the bicyclic structure.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole and thiazole compounds exhibit significant anticancer properties. For instance, compounds containing imidazole moieties have shown promising results against various cancer cell lines due to their ability to inhibit specific protein targets involved in cancer progression.
Case Study:
In a study by Sobhi Mohamed Gomha et al., several thiazole-imidazole derivatives were synthesized and evaluated for their anticancer activity against liver carcinoma cell lines (HEPG2). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
A | 0.5 | HEPG2 |
B | 0.8 | HEPG2 |
C | 0.3 | HEPG2 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Research has demonstrated that thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Research Findings:
A study highlighted the effectiveness of thiazole-containing compounds against multidrug-resistant strains of bacteria, showcasing their potential as novel antibiotic agents .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by its structural components. The presence of both imidazole and thiazole rings plays a crucial role in enhancing its biological efficacy.
Key Observations:
- Imidazole Ring: Known for its role in mimicking histidine residues in proteins, which can facilitate interactions with biological targets.
- Thiazole Carbonyl Group: This moiety contributes to the overall lipophilicity and enhances membrane permeability, allowing better cellular uptake.
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(18-12-26-19(22-18)14-4-2-1-3-5-14)24-15-6-7-16(24)11-17(10-15)23-9-8-21-13-23/h1-5,8-9,12-13,15-17H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJHEBQYLXGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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